molecular formula C16H28N2O4S B6801144 N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide

Cat. No.: B6801144
M. Wt: 344.5 g/mol
InChI Key: VLOJBDONVHJOIR-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide is a complex organic compound with a unique structure that includes a pyrano[3,4-b][1,4]thiazine ring system

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c19-16(17-10-13-4-2-1-3-5-13)11-18-7-9-23(20,21)15-12-22-8-6-14(15)18/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOJBDONVHJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCS(=O)(=O)C3C2CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the key steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide involves its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrano[3,4-b][1,4]thiazine, which may have different substituents or functional groups. Examples include:

Uniqueness

N-(cyclohexylmethyl)-2-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)acetamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

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